Nanchangmycin Nanchangmycin Nanchangmycin is a polyether ionophore antibiotic produced by S. nanchangensis NS3226 that has insecticidal and in vitro antibacterial properties. Nanchangmycin exhibits antiviral properties against Zika virus (ZIKV) by blocking viral entry in vitro in a spectrum of cell types, including U2OS, human microvascular endothelial cells, and placental Jeg3 cells (IC50s = 100, 400, and 970 nM, respectively). Nanchangmycin also blocks ZIKV entry into primary cells, including extravillous trophoblasts, human primary uterine microvascular endothelial cells, human umbilical vein endothelial cells, and murine primary midbrain neuron-glia cultures. Efficacy of nanchangmycin extends to other viruses where it blocks entry into U2OS cells by West Nile, dengue, Sindbis, and chikungunya viruses.
Nanchangmycin is an antiviral; active against Zika, West Nile and dengue viruses.
Nanchangmycin is a polyether antibiotic that acts against a broad spectrum of harmful nematodes and insects.
Brand Name: Vulcanchem
CAS No.: 65101-87-3
VCID: VC0536656
InChI: InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+;/m1./s1
SMILES: CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+]
Molecular Formula: C47H77NaO14
Molecular Weight: 889.1 g/mol

Nanchangmycin

CAS No.: 65101-87-3

VCID: VC0536656

Molecular Formula: C47H77NaO14

Molecular Weight: 889.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nanchangmycin - 65101-87-3

Description

Nanchangmycin, also known as Nanchangmycin A, is a polyether antibiotic produced by Streptomyces nanchangensis. It is structurally similar to dianemycin and has been recognized for its broad-spectrum activity against harmful nematodes and insects, while being ineffective against mammals and plants . This compound has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Nanchangmycin has been identified as a potent inhibitor of various viruses, including Zika, West Nile, dengue, and chikungunya viruses. It effectively blocks viral entry into host cells across different cell types, demonstrating its potential as an antiviral agent .

Antibacterial Activity

While primarily known for its antiviral properties, nanchangmycin also exhibits resistance against gram-positive bacteria .

Anticancer Activity

Nanchangmycin and its homologues have shown promising anticancer activities, particularly against breast cancer stem cells and other cancer cell lines. It induces apoptosis by elevating calcium levels, accumulating reactive oxygen species, and disrupting mitochondrial membrane integrity . Additionally, it inhibits the Wnt/β-catenin signaling pathway, which is crucial for cancer cell survival .

Anti-Fibrotic Activity

Recent studies have highlighted nanchangmycin's role in inhibiting the activation of hepatic stellate cells (HSCs), which are key contributors to liver fibrosis. It decreases HSC proliferation, migration, and collagen fiber assembly by modulating signaling pathways involving FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1) .

Mechanism of Action

Nanchangmycin's mechanisms of action are multifaceted:

  • Antiviral: Blocks viral entry into host cells.

  • Anticancer: Induces apoptosis and inhibits the Wnt/β-catenin pathway.

  • Anti-Fibrotic: Inhibits HSC activation by regulating FYN, PTK2, and MAPK1/3 pathways.

Research Findings and Data

ActivityTarget/PathwayEffect
AntiviralViral entryInhibition
AntibacterialGram-positive bacteriaResistance
AnticancerWnt/β-catenin pathwayInhibition
Anti-FibroticFYN, PTK2, MAPK1/3 pathwaysInhibition
CAS No. 65101-87-3
Product Name Nanchangmycin
Molecular Formula C47H77NaO14
Molecular Weight 889.1 g/mol
IUPAC Name sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate
Standard InChI InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+;/m1./s1
Standard InChIKey XMAIRYYXDCNFKP-SEDNIUBGSA-M
Isomeric SMILES C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)[O-])C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C.[Na+]
SMILES CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+]
Canonical SMILES CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+]
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Nanchangmycin; CCRIS 8440; CCRIS-8440; CCRIS8440; Nanchangmycin A
Reference 1: Guo X, Liu T, Deng Z, Cane DE. Essential role of the donor acyl carrier protein in stereoselective chain translocation to a fully reducing module of the nanchangmycin polyketide synthase. Biochemistry. 2012 Jan 31;51(4):879-87. doi: 10.1021/bi201768v. Epub 2012 Jan 17. PubMed PMID: 22229794; PubMed Central PMCID: PMC3273620. 2: Yu Q, Du A, Liu T, Deng Z, He X. The biosynthesis of the polyether antibiotic nanchangmycin is controlled by two pathway-specific transcriptional activators. Arch Microbiol. 2012 Jun;194(6):415-26. doi: 10.1007/s00203-011-0768-8. Epub 2011 Nov 23. PubMed PMID: 22109812. 3: Zhang J, An J, Wang JJ, Yan YJ, He HR, Wang XJ, Xiang WS. Genetic engineering of Streptomyces bingchenggensis to produce milbemycins A3/A4 as main components and eliminate the biosynthesis of nanchangmycin. Appl Microbiol Biotechnol. 2013 Dec;97(23):10091-101. Epub 2013 Sep 29. PubMed PMID: 24077727. 4: Liu T, Lin X, Zhou X, Deng Z, Cane DE. Mechanism of thioesterase-catalyzed chain release in the biosynthesis of the polyether antibiotic nanchangmycin. Chem Biol. 2008 May;15(5):449-58. doi: 10.1016/j.chembiol.2008.04.006. PubMed PMID: 18482697; PubMed Central PMCID: PMC2426748. 5: Liu T, You D, Valenzano C, Sun Y, Li J, Yu Q, Zhou X, Cane DE, Deng Z. Identification of NanE as the thioesterase for polyether chain release in nanchangmycin biosynthesis. Chem Biol. 2006 Sep;13(9):945-55. PubMed PMID: 16984884. 6: Guo X, Liu T, Valenzano CR, Deng Z, Cane DE. Mechanism and stereospecificity of a fully saturating polyketide synthase module: nanchangmycin synthase module 2 and its dehydratase domain. J Am Chem Soc. 2010 Oct 27;132(42):14694-6. doi: 10.1021/ja1073432. PubMed PMID: 20925339; PubMed Central PMCID: PMC2959152. 7: Sun Y, Zhou X, Dong H, Tu G, Wang M, Wang B, Deng Z. A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin. Chem Biol. 2003 May;10(5):431-41. PubMed PMID: 12770825. 8: Sun YH, Zhou XF, Tu GQ, Deng ZX. [Determination of nanchangmycin and meilingmycin by high performance liquid chromatography]. Se Pu. 2002 Jan;20(1):43-5. Chinese. PubMed PMID: 12541617. 9: Sun Y, Zhou X, Liu J, Bao K, Zhang G, Tu G, Kieser T, Deng Z. 'Streptomyces nanchangensis', a producer of the insecticidal polyether antibiotic nanchangmycin and the antiparasitic macrolide meilingmycin, contains multiple polyketide gene clusters. Microbiology. 2002 Feb;148(Pt 2):361-71. PubMed PMID: 11832500. 10: Wang XJ, Zhang B, Yan YJ, An J, Zhang J, Liu CX, Xiang WS. Characterization and analysis of an industrial strain of Streptomyces bingchenggensis by genome sequencing and gene microarray. Genome. 2013 Nov;56(11):677-89. doi: 10.1139/gen-2013-0098. PubMed PMID: 24299107. 11: Rausch K, Hackett BA, Weinbren NL, Reeder SM, Sadovsky Y, Hunter CA, Schultz DC, Coyne CB, Cherry S. Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus. Cell Rep. 2017 Jan 17;18(3):804-815. doi: 10.1016/j.celrep.2016.12.068. PubMed PMID: 28099856; PubMed Central PMCID: PMC5270376. 12: Wang XJ, Yan YJ, Zhang B, An J, Wang JJ, Tian J, Jiang L, Chen YH, Huang SX, Yin M, Zhang J, Gao AL, Liu CX, Zhu ZX, Xiang WS. Genome sequence of the milbemycin-producing bacterium Streptomyces bingchenggensis. J Bacteriol. 2010 Sep;192(17):4526-7. doi: 10.1128/JB.00596-10. Epub 2010 Jun 25. PubMed PMID: 20581206; PubMed Central PMCID: PMC2937363. 13: Harvey BM, Mironenko T, Sun Y, Hong H, Deng Z, Leadlay PF, Weissman KJ, Haydock SF. Insights into polyether biosynthesis from analysis of the nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137. Chem Biol. 2007 Jun;14(6):703-14. PubMed PMID: 17584617. 14: Wang XJ, Guo SL, Guo WQ, Xi D, Xiang WS. Role of nsdA in negative regulation of antibiotic production and morphological differentiation in Streptomyces bingchengensis. J Antibiot (Tokyo). 2009 Jun;62(6):309-13. doi: 10.1038/ja.2009.33. Epub 2009 May 15. PubMed PMID: 19444300. 15: Xie X, Garg A, Khosla C, Cane DE. Mechanism and Stereochemistry of Polyketide Chain Elongation and Methyl Group Epimerization in Polyether Biosynthesis. J Am Chem Soc. 2017 Mar 1;139(8):3283-3292. doi: 10.1021/jacs.7b00278. Epub 2017 Feb 14. PubMed PMID: 28157306; PubMed Central PMCID: PMC5332327. 16: Xie X, Garg A, Khosla C, Cane DE. Elucidation of the Cryptic Methyl Group Epimerase Activity of Dehydratase Domains from Modular Polyketide Synthases Using a Tandem Modules Epimerase Assay. J Am Chem Soc. 2017 Jul 19;139(28):9507-9510. doi: 10.1021/jacs.7b05502. Epub 2017 Jul 7. PubMed PMID: 28682630. 17: Liu X, Xie S, Ni T, Chen D, Wang X, Pan Y, Wang Y, Huang L, Cheng G, Qu W, Liu Z, Tao Y, Yuan Z. Magnetic solid-phase extraction based on carbon nanotubes for the determination of polyether antibiotic and s-triazine drug residues in animal food with LC-MS/MS. J Sep Sci. 2017 Jun;40(11):2416-2430. doi: 10.1002/jssc.201700017. Epub 2017 May 4. PubMed PMID: 28402029.
PubChem Compound 86278937
Last Modified Aug 15 2023

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